molecular formula C15H8Cl8O2 B092246 Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro- CAS No. 16669-42-4

Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-

Cat. No. B092246
CAS RN: 16669-42-4
M. Wt: 503.8 g/mol
InChI Key: OJTHLNYBRBMCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-], commonly known as BPA, is an organic compound that is widely used in the production of plastics, resins, and other industrial materials. It has been the subject of extensive scientific research due to its potential health effects on humans and the environment.

Scientific Research Applications

Isotope Dilution Mass Spectrometry

Varelis and Balafas (2000) detailed the use of a derivative of the compound for measuring bisphenol A in beverages. A specific isotope dilution gas chromatography-mass spectrometric method was developed, highlighting its application in analytical chemistry for accurate substance quantification in complex mixtures (Varelis & Balafas, 2000).

X-ray Crystallography

Ferguson, McCrindle, and Mcalees (1989) conducted a study on the synthesis and crystal structures of various bisphenols, including derivatives of the compound of interest. This research contributes to our understanding of molecular structures and interactions, important in materials science and molecular biology (Ferguson, McCrindle, & Mcalees, 1989).

Catalysis in Chemical Reactions

Roy and Manassero (2010) synthesized copper(ii)-Schiff-base complexes using a derivative of this phenol, demonstrating its application in catalyzing the oxidation of organic compounds like cyclohexane and toluene. This has implications in industrial chemistry, particularly in the synthesis of valuable chemicals (Roy & Manassero, 2010).

properties

CAS RN

16669-42-4

Product Name

Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-

Molecular Formula

C15H8Cl8O2

Molecular Weight

503.8 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H8Cl8O2/c1-15(2,3-5(16)9(20)13(24)10(21)6(3)17)4-7(18)11(22)14(25)12(23)8(4)19/h24-25H,1-2H3

InChI Key

OJTHLNYBRBMCBW-UHFFFAOYSA-N

SMILES

CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

Canonical SMILES

CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

Other CAS RN

16669-42-4
85536-25-0

synonyms

4,4'-Isopropylidenebis[2,3,5,6-tetrachlorophenol]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-
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Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-
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Reactant of Route 6
Phenol, 4,4'-(1-methylethylidene)bis[2,3,5,6-tetrachloro-

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